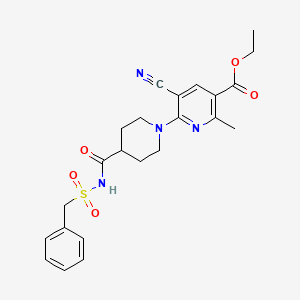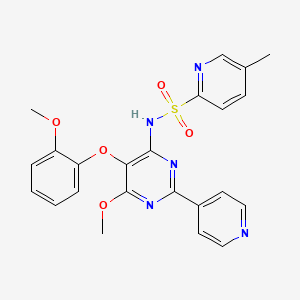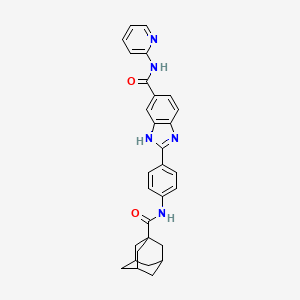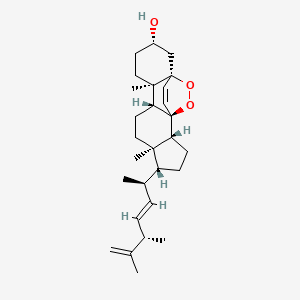
AZD1283
Vue d'ensemble
Description
AZD1283, également connu sous le nom de 6-[4-[(benzylsulfonyl)carbamoyl]pipéridin-1-yl]-5-cyano-2-méthylnicotinate d'éthyle, est un antagoniste puissant et à haute affinité du récepteur P2Y12. Ce composé a été développé comme une alternative non nucléotidique aux autres inhibiteurs du récepteur P2Y12, tels que le ticagrélor, pour le traitement de la thrombose artérielle. This compound inhibe efficacement l'activation plaquettaire in vivo avec une augmentation minimale du temps de saignement .
Applications De Recherche Scientifique
AZD1283 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of P2Y12 receptor antagonists.
Biology: Employed in research on platelet aggregation and thrombus formation.
Medicine: Investigated for its potential in treating cardiovascular diseases, particularly arterial thrombosis.
Industry: Utilized in the development of new antithrombotic agents and as a tool in drug discovery
Mécanisme D'action
Target of Action
AZD1283 is a potent and high-affinity antagonist of the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) for extracellular nucleotides, primarily activated by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . It is expressed on platelets and mediates platelet aggregation and morphological changes .
Mode of Action
This compound interacts with the P2Y12 receptor, inhibiting its function . Key residues involved in this compound binding include the positively charged residues Arg256 6.55, and Lys280 7.35 . By blocking the P2Y12 receptor, this compound inhibits ADP-induced platelet aggregation .
Biochemical Pathways
The P2Y12 receptor couples to G αi2, mediating an inhibition of cyclic AMP accumulation and additional downstream events including the activation of phosphatidylinositol-3-kinase and Rap1b proteins . By antagonizing the P2Y12 receptor, this compound disrupts these pathways, inhibiting platelet aggregation and potentially affecting other cellular processes where P2Y12 receptors are involved .
Result of Action
The primary molecular effect of this compound is the inhibition of ADP-induced platelet aggregation . This can have significant cellular effects, particularly in the context of thromboembolic disorders. By inhibiting platelet aggregation, this compound can potentially prevent the formation of blood clots .
Action Environment
The action of this compound, like many drugs, can be influenced by the environment in which it is administered. For instance, the membrane environment can modulate the ligand-binding propensity of the P2Y12 receptor . Additionally, the synthesis of this compound has been scaled up to 20 kg batches, indicating that the compound is stable and retains its efficacy even when produced in large quantities .
Analyse Biochimique
Biochemical Properties
AZD1283 interacts with the P2Y12 receptor, a class of G protein-coupled receptors activated primarily by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . This compound has a Kd value of 11 nM, indicating a high affinity for the P2Y12 receptor . It has been shown to have good antithrombotic activity, inhibiting ADP-induced platelet aggregation .
Cellular Effects
This compound influences cell function by interacting with the P2Y12 receptor. This receptor is expressed on platelets and mediates platelet aggregation and morphological changes . During the process of vascular remodeling and atherosclerosis, ADP can also promote the migration and proliferation of vascular smooth muscle and endothelial cells through P2Y12 receptor activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist of the P2Y12 receptor . It binds to the receptor and blocks the inward movement of the transmembrane helices, preventing the activation of the receptor . This inhibits the downstream signaling pathways mediated by the P2Y12 receptor, including those involved in platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to cause a dose-dependent increase in blood flow and inhibit ADP-induced platelet aggregation in vivo
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a P2Y12 antagonist, it is likely involved in pathways related to platelet aggregation and vascular remodeling .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a P2Y12 antagonist, it is likely that it interacts with P2Y12 receptors located on the cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de AZD1283 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le dichlorométhane et l'éthanol, et de réactifs comme l'hydrure de sodium et le chlorure de benzylsulfonyle .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet de faire passer la production à l'échelle tout en maintenant la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
AZD1283 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction: Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Substitution: Le groupe benzylsulfonyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés.
Réduction: L'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium peuvent être utilisés.
Substitution: Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des amines primaires et divers dérivés substitués de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique:
Chimie: Utilisé comme composé de référence dans l'étude des antagonistes du récepteur P2Y12.
Biologie: Employé dans la recherche sur l'agrégation plaquettaire et la formation de thrombus.
Médecine: Enquête sur son potentiel dans le traitement des maladies cardiovasculaires, en particulier la thrombose artérielle.
Industrie: Utilisé dans le développement de nouveaux agents antithrombotiques et comme outil de découverte de médicaments
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur P2Y12, un récepteur couplé aux protéines G impliqué dans l'agrégation plaquettaire. En antagonisant ce récepteur, this compound inhibe l'activation des plaquettes, empêchant ainsi la formation de thrombus. Les cibles moléculaires comprennent le récepteur P2Y12 sur les plaquettes, et les voies impliquées sont celles liées à l'activation et à l'agrégation plaquettaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ticagrélor
- Clopidogrel
- Prasugrel
Comparaison
AZD1283 est unique dans sa structure non nucléotidique, qui offre des avantages en termes de biodisponibilité et de stabilité par rapport aux inhibiteurs à base de nucléotides comme le ticagrélor. De plus, this compound a montré un meilleur profil de sécurité avec une augmentation minimale du temps de saignement, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHKCNXXRQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919351-41-0 | |
| Record name | AZD-1283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
